molecular formula C25H19FN4O2S B2920257 N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536711-48-5

N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2920257
CAS No.: 536711-48-5
M. Wt: 458.51
InChI Key: GETKKRNUKFYERQ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 4-fluorophenyl group at position 3, a sulfanyl-linked acetamide group at position 2, and a benzyl moiety on the acetamide nitrogen. This compound belongs to a class of pyrimidoindole derivatives studied for their biological activities, particularly as Toll-Like Receptor 4 (TLR4) ligands .

Properties

IUPAC Name

N-benzyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c26-17-10-12-18(13-11-17)30-24(32)23-22(19-8-4-5-9-20(19)28-23)29-25(30)33-15-21(31)27-14-16-6-2-1-3-7-16/h1-13,28H,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETKKRNUKFYERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidoindole structure.

    Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction where a fluorophenyl group is introduced to the pyrimidoindole core.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Chemical Research: It can be used as a model compound to study the reactivity of pyrimidoindole derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activity Trends

Compound Name Substituents Key Modifications Biological Activity (TLR4-NF-κB Activation) Reference
Target Compound 3-(4-fluorophenyl), N-benzyl Fluorine enhances electronegativity; benzyl increases lipophilicity Moderate activity (predicted)
2B182C 3-(4-fluorophenyl), 8-(furan-2-yl) Furan substitution at position 8 Higher potency in human/mouse TLR4 activation
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimidoindol-2-yl)sulfonyl)acetamide (2) 3-phenyl, N-cyclohexyl, sulfonyl Sulfonyl group instead of sulfanyl; cyclohexyl vs. benzyl Reduced activity due to sulfonyl’s polarity
N-Cyclobutyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (12) 3-phenyl, N-cyclobutyl Smaller cyclobutyl group Lower potency compared to cyclohexyl analogs
N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl]acetamide 3-(4-ethoxyphenyl), N-benzyl Ethoxy group increases electron density Unreported activity; predicted lower metabolic stability

Key Observations :

  • Substituent Position : Fluorine at the 4-position of the phenyl ring (target compound) improves binding compared to unsubstituted phenyl analogs (e.g., compound 12) .
  • Sulfur Linkage : Sulfanyl (thioether) groups (target compound) show superior activity to sulfonyl or sulfinyl derivatives (compounds 2, 3) due to reduced polarity .

Key Findings :

  • Amine Coupling : HATU-mediated coupling (general procedure D) is standard for acetamide derivatives, with yields ranging from 11% (bulky amines) to 87% (small amines) .
  • Benzylamine Efficiency : Similar reactions () suggest the target compound’s synthesis would achieve ~70–85% yield under optimized conditions.

Physicochemical Properties

Table 3: Calculated Properties (Molecular Weight, logP)

Compound Molecular Formula Molecular Weight logP (Predicted)
Target Compound C25H19FN4O2S 466.51 3.8 (benzyl enhances lipophilicity)
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimidoindol-2-yl)sulfonyl)acetamide (2) C24H25N4O3S 465.55 2.1 (sulfonyl reduces logP)
2B182C C29H28N4O3S 536.62 4.5 (furan adds hydrophobicity)
Ethyl 2-{[3-(4-fluorophenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetate C20H16FN3O3S 397.42 3.2 (ester vs. amide)

Trends :

  • The target compound’s logP (~3.8) aligns with CNS drug-like properties, whereas ester derivatives (e.g., ) are more polar .
  • Fluorine substitution minimally affects logP but improves metabolic stability .

Biological Activity

N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H18FN3O2S2C_{22}H_{18}FN_3O_2S_2, and it has a molecular weight of 445.54 g/mol. The structure includes a pyrimidine core linked to a benzyl group and a sulfanyl acetamide moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H18FN3O2S2C_{22}H_{18}FN_3O_2S_2
Molecular Weight445.54 g/mol
CAS Number1185134-05-7

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate various biochemical pathways leading to therapeutic effects. Detailed studies are necessary to elucidate these mechanisms further.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated that this compound exhibits cytotoxic effects against:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

The mechanism underlying its anticancer activity may involve inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

There is also evidence suggesting that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of N-benzyl derivatives on a panel of human cancer cell lines, revealing that modifications in structure significantly influenced biological activity. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
  • Antimicrobial Evaluation : In another study, researchers evaluated the antimicrobial efficacy of several derivatives of pyrimidine compounds against clinical isolates of bacteria. N-benzyl derivatives showed potent activity against resistant strains, highlighting their potential as new antibacterial agents.

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